InChI=1S/C10H13NO3/c1-8(13)11-9-2-4-10(5-3-9)14-7-6-12/h2-5,12H,6-7H2,1H3,(H,11,13)
. N-(4-(2-Hydroxyethoxy)phenyl)acetamide is an organic compound that belongs to the class of acetamides. It is characterized by the presence of a hydroxyethoxy group attached to a phenyl ring, which significantly influences its biochemical properties and applications. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its interactions with biological systems and potential therapeutic uses.
This compound can be synthesized through various chemical reactions, primarily involving the modification of phenolic compounds. It is classified under acetamides and phenolic derivatives, which are known for their diverse biological activities. The synthesis of related derivatives has been extensively studied, highlighting its relevance in both academic research and industrial applications.
The synthesis of N-(4-(2-Hydroxyethoxy)phenyl)acetamide typically involves two main steps:
These methods can be scaled for industrial production while maintaining similar reaction conditions but may include additional purification stages to ensure high purity of the final product.
The molecular formula of N-(4-(2-Hydroxyethoxy)phenyl)acetamide is . Its structure features a phenyl ring substituted with a hydroxyethoxy group and an acetamide functional group.
N-(4-(2-Hydroxyethoxy)phenyl)acetamide undergoes several significant chemical reactions:
The mechanism of action of N-(4-(2-Hydroxyethoxy)phenyl)acetamide involves its interaction with various enzymes and cellular pathways:
Relevant analyses indicate that this compound's physical properties make it suitable for various applications in scientific research .
N-(4-(2-Hydroxyethoxy)phenyl)acetamide has several scientific uses:
The ongoing research continues to explore its full potential in medicinal chemistry and related fields .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3